![molecular formula C18H21FN2O2S B2558705 3-(4-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea CAS No. 1797605-26-5](/img/structure/B2558705.png)
3-(4-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea
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Description
3-(4-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea, also known as compound A, is a novel small molecule inhibitor that has gained significant attention in the field of drug discovery. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Ghorbani‐Vaghei et al. (2015) demonstrates the use of urea derivatives in the one-pot diastereoselective three-component synthesis of furano and pyrano pyrimidinones (thiones). This method utilizes urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes, showcasing the compound's application in creating complex molecular structures efficiently (Ghorbani‐Vaghei et al., 2015).
Protective Group in Organic Synthesis
Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, highlighting its stability and compatibility with various synthesis processes. This work underscores the importance of such compounds in the protection and deprotection steps pivotal in complex organic synthesis (Crich et al., 2009).
Neuropeptide S Antagonist Activity
Zhang et al. (2008) have identified 4-fluorobenzyl urea derivatives as potent antagonists for Neuropeptide S (NPS), presenting a clear application in medicinal chemistry for the development of new therapeutic agents. This study showcases the utility of the compound in drug discovery, particularly in identifying and optimizing NPS antagonists (Zhang et al., 2008).
Anti-Lung Cancer Activity
A study by Hammam et al. (2005) explored the anti-lung cancer activity of fluoro-substituted benzo[b]pyran derivatives, indicating the potential of such compounds in developing new anticancer agents. The research highlights the compound's application in medicinal chemistry and oncology, specifically against lung cancer (Hammam et al., 2005).
Anion Recognition and Sensing
Amendola et al. (2013) investigated the anion binding tendencies of fluorogenic ureas, demonstrating their utility in sensing applications. This study provides insights into the design of anion sensors, utilizing the unique properties of such compounds for environmental monitoring and analytical chemistry (Amendola et al., 2013).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-15-5-3-14(4-6-15)12-20-18(22)21(13-17-2-1-11-24-17)16-7-9-23-10-8-16/h1-6,11,16H,7-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBHQLRURYWJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea |
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